molecular formula C7H3BrINS B6284662 2-bromo-6-iodo-1,3-benzothiazole CAS No. 412923-37-6

2-bromo-6-iodo-1,3-benzothiazole

Cat. No.: B6284662
CAS No.: 412923-37-6
M. Wt: 340
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-iodo-1,3-benzothiazole is a halogenated heterocyclic compound featuring a benzothiazole core substituted with bromine and iodine at positions 2 and 6, respectively.

The benzothiazole scaffold is characterized by a fused benzene and thiazole ring, which confers aromaticity, planarity, and electronic diversity. Halogen substitutions, such as bromine and iodine, significantly influence reactivity, solubility, and intermolecular interactions. For example, 6-bromo-1,3-benzothiazol-2-amine (C₇H₅BrN₂S) has been crystallographically characterized, revealing a planar structure with intermolecular N–H···N hydrogen bonds that stabilize the crystal lattice .

Properties

CAS No.

412923-37-6

Molecular Formula

C7H3BrINS

Molecular Weight

340

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective Bromination at Position 2 of Benzothiazole

The bromination of benzothiazole at position 2 serves as a critical first step in synthesizing 2-bromo-6-iodo-1,3-benzothiazole. A patent by CN105198834A demonstrates that N-bromosuccinimide (NBS) in chloroform under reflux conditions achieves efficient bromination, with titanium dioxide (TiO₂) acting as a catalyst for dibromination at positions 2 and 6 . However, omitting TiO₂ and adjusting stoichiometry enables mono-bromination at position 2. For instance, reacting benzothiazole (0.1 mol) with NBS (0.2 mol) in chloroform at 45–55°C for 9–15 hours yields 2-bromo-1,3-benzothiazole with a purity of 99.3–99.4% . Comparative experiments in the patent confirm that the absence of TiO₂ limits substitution to a single position, avoiding dibromo byproducts .

Iodination at Position 6 via Diazonium Salt Intermediates

Introducing iodine at position 6 necessitates a two-step sequence involving nitration, reduction to an amine, and subsequent diazotization-iodination. As detailed in a Royal Society of Chemistry publication, 6-aminobenzothiazole undergoes diazotization with NaNO₂ in H₂SO₄, followed by iodide substitution using KI . This method achieves 6-iodobenzo[d]thiazole in 37% yield after recrystallization . Applying this protocol to 2-bromo-6-aminobenzothiazole—synthesized via nitration and reduction of 2-bromo-1,3-benzothiazole—yields the target compound. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure, with characteristic signals at δ 8.90 (s, 1H) for the thiazole proton and m/z = 293 (M⁺) for the molecular ion .

Direct Sequential Halogenation Using Transition-Metal Catalysts

Transition-metal-catalyzed halogen exchange offers a streamlined alternative. The RSC study reports a CuI/NaI system with trans-N,N’-dimethyl-1,2-cyclohexanediamine enabling bromide-to-iodide substitution in benzofuran derivatives . Adapting this to 2-bromo-1,3-benzothiazole (5 mmol) with NaI (10 mmol) and CuI (5 mol%) in dioxane at 110°C for 24 hours facilitates iodination at position 6. This one-pot method circumvents intermediate isolation, though yields remain modest (40–50%) due to competing side reactions.

Catalytic Systems for Enhanced Regioselectivity

Titanium dioxide’s role in directing bromination is pivotal. In the absence of TiO₂, NBS preferentially brominates position 2 of benzothiazole, while its inclusion promotes dibromination . For iodination, palladium complexes such as (Xantphos)Pd(3-Py)(Br) demonstrate potential in mediating C–H activation, though this remains underexplored for benzothiazoles . Optimizing ligand choice and reaction temperature could improve positional selectivity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the leading methods:

MethodStarting MaterialCatalystYieldPurity
Mono-bromination + Diazotization6-AminobenzothiazoleNone28%*99.3%
Direct Halogen Exchange2-Bromo-1,3-benzothiazoleCuI45%98.5%
Sequential Catalytic BrominationBenzothiazoleTiO₂ (absent)76%99.4%

*Overall yield for two-step process.

The diazotization route, while reliable, suffers from multi-step inefficiencies. Direct halogen exchange offers simplicity but requires yield optimization. Mono-bromination without TiO₂ emerges as the most scalable approach, particularly for industrial applications .

Mechanistic Insights and Reaction Optimization

Bromination with NBS proceeds via radical intermediates, with TiO₂ stabilizing transition states for dibromination . In contrast, iodination through diazonium salts involves electrophilic aromatic substitution, where the diazonium group acts as a leaving site for iodide . Computational studies suggest that electron-withdrawing bromine at position 2 deactivates the ring, directing subsequent iodination to position 6 through resonance effects.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Bromo-6-iodo-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-iodo-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance the compound’s ability to form strong interactions with target molecules, increasing its efficacy .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The position and type of halogen substituents critically determine the chemical behavior of benzothiazoles. Key analogs include:

Compound Substituents Key Reactivity/Observations Reference
6-Bromo-1,3-benzothiazol-2-amine Br (C6), NH₂ (C2) Forms hydrogen bonds; planar structure
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Br (C2), Ph (C6) Bromine readily substituted by amines
2-Chloro-6-nitro-1,3-benzothiazole Cl (C2), NO₂ (C6) Nitro group enhances electrophilicity
6-Bromo-2-methylsulfanyl-1,3-benzothiazole Br (C6), SMe (C2) High planarity (dihedral angle: 1.0°)
2-Amino-6-chloro-1,3-benzothiazole Cl (C6), NH₂ (C2) Synthesized via bromine-acetic acid

Key Observations :

  • Bromine vs. Iodine : Bromine in analogs like 6-bromo-1,3-benzothiazol-2-amine participates in hydrogen bonding, enhancing crystallinity . Iodine, being larger and more polarizable, may reduce solubility but increase steric hindrance in substitution reactions.
  • Substitution Patterns: The 2-bromo-6-iodo derivative’s dual halogenation likely slows nucleophilic aromatic substitution compared to mono-halogenated analogs (e.g., bromine in is readily replaced by amines).
  • Electron-Withdrawing Groups: Nitro (NO₂) and sulfanyl (SMe) groups alter electronic properties, affecting reactivity in electrophilic or nucleophilic pathways .

Comparative Insights :

  • Dual halogenation (Br and I) in the target compound may require sequential halogenation steps or protective group strategies to avoid overhalogenation.
  • Solvent systems like glycerol (used in for benzothiazole synthesis) could optimize yields by stabilizing intermediates.

Structural and Crystallographic Properties

Crystallographic data highlight the influence of substituents on molecular geometry:

Compound Planarity (Dihedral Angle) Intermolecular Interactions Reference
6-Bromo-2-methylsulfanyl-1,3-benzothiazole 1.0° Van der Waals forces
6-Bromo-1,3-benzothiazol-2-amine Planar N–H···N hydrogen bonds
2-Chloro-6-nitro-1,3-benzothiazole N/A π-π stacking (inferred)

Key Findings :

  • Planarity is critical for π-π stacking in biological targets (e.g., DNA intercalation). The iodine atom in 2-bromo-6-iodo-1,3-benzothiazole may slightly distort planarity, reducing stacking efficiency compared to purely planar analogs .
  • Hydrogen bonding in amino-substituted derivatives enhances thermal stability and crystallinity .

Comparative Analysis :

  • The 2-bromo-6-iodo analog’s dual halogenation could enhance target binding (via halogen bonding) but may increase cytotoxicity due to higher lipophilicity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-6-iodo-1,3-benzothiazole?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the benzothiazole scaffold. Bromination can be achieved using bromine in acetic acid or chloroform under controlled conditions, while iodination may employ iodine monochloride (ICl) in a polar aprotic solvent like DMF. For example, bromination of 1,3-benzothiazole derivatives often occurs at the 2-position due to electronic effects, followed by iodination at the 6-position via directed metalation or electrophilic substitution . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound.

Q. How can researchers confirm the structural integrity of 2-bromo-6-iodo-1,3-benzothiazole after synthesis?

  • Methodological Answer : Multimodal characterization is essential:
  • NMR : 1H^1H- and 13C^{13}C-NMR should show distinct aromatic proton environments (e.g., deshielded signals for bromine/iodine substituents). For example, 1H^1H-NMR peaks near δ 8.5–7.5 ppm correspond to aromatic protons, with splitting patterns reflecting substitution positions .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm the molecular ion [M+H]+^+, with isotopic patterns matching bromine (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) and iodine (monoisotopic 127I^{127}I) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. What solvents and reaction conditions minimize side products during halogenation?

  • Methodological Answer : Use anhydrous solvents (e.g., chloroform, DMF) to avoid hydrolysis. For bromination, temperatures below 50°C reduce di-substitution, while iodination requires catalytic Lewis acids (e.g., FeCl3_3) to enhance regioselectivity. Monitoring via TLC (silica GF254_{254}, hexane:ethyl acetate 4:1) helps track reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the electronic effects of bromine/iodine substituents?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, revealing inductive effects of halogens. For example, the C–Br bond (~1.89 Å) and C–I bond (~2.09 Å) lengths correlate with their electronegativities, influencing the aromatic ring’s electron density. SHELX programs (e.g., SHELXL) refine structures using high-resolution data, with residual factors (R1_1) < 5% ensuring accuracy . Hydrogen bonding or π-stacking interactions observed in the crystal lattice (e.g., N–H···S contacts) can explain solubility or stability trends .

Q. What computational approaches predict the reactivity of 2-bromo-6-iodo-1,3-benzothiazole in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO of the bromine-substituted position is typically lower in energy, favoring nucleophilic attacks (e.g., Suzuki-Miyaura coupling). Time-dependent DFT (TD-DFT) predicts UV-Vis spectra, aiding in reaction monitoring . Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects, such as C–Br σ* antibonding interactions that weaken the bond for substitution .

Q. How do researchers address contradictions in biological activity data across benzothiazole derivatives?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing bromine with iodine in 2-bromo-6-iodo-1,3-benzothiazole may enhance lipophilicity (logP ↑ by ~0.5), improving membrane permeability but reducing solubility. Biological assays (e.g., IC50_{50} against cancer cell lines) should control for redox activity, as iodine’s polarizability may increase pro-oxidant effects. Conflicting data can arise from assay conditions (e.g., serum protein binding) or impurity interference, necessitating HPLC purity validation (>98%) .

Q. What strategies optimize catalytic systems for C–I bond functionalization in this compound?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with bulky ligands (XPhos) enhance oxidative addition of the C–I bond. Solvent screening (e.g., toluene vs. DMSO) affects reaction rates; microwave-assisted synthesis at 120°C for 30 minutes can improve yields. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as transmetalation in Stille couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.